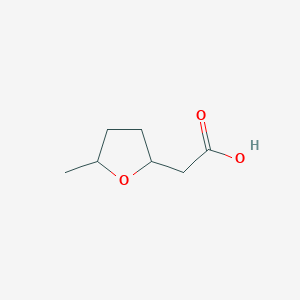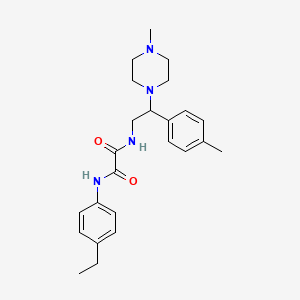![molecular formula C20H22N2O3 B2487765 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 853751-88-9](/img/structure/B2487765.png)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound, also known as OBA, is a prodrug that can be activated by enzymes in the body to release an active metabolite that has been shown to have anti-inflammatory and anticancer effects. In
Mechanism Of Action
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to involve the activation of enzymes in the body that convert the prodrug into an active metabolite. This metabolite has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, leading to the observed therapeutic effects.
Biochemical And Physiological Effects
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the activity of several enzymes involved in inflammation, leading to a reduction in inflammation. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have antioxidant effects and may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in lab experiments is its high purity and stability. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide can be synthesized in high yield and purity, making it a reliable compound for use in experiments. However, one limitation of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is its prodrug nature, which requires the activation of enzymes in the body to release the active metabolite. This can make it difficult to study the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in vitro.
Future Directions
There are several future directions for research on 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity of the compound. Another area of research could focus on elucidating the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in cancer cells and inflammation. Additionally, further studies could investigate the potential applications of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in treating neurodegenerative diseases and other conditions. Overall, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has shown promising therapeutic potential and warrants further investigation.
Synthesis Methods
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide involves several steps. First, 2-aminobenzo[d]oxazole is reacted with ethyl chloroformate to form ethyl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate. This intermediate is then reacted with 4-phenylbutan-2-amine to form the final product, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOQRDVDMLIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

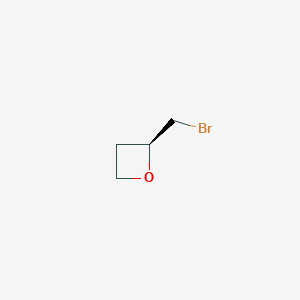
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
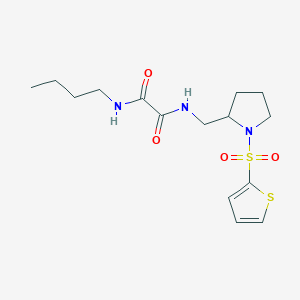
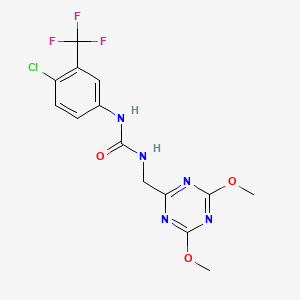
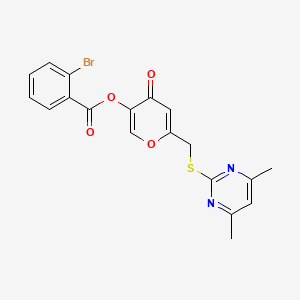
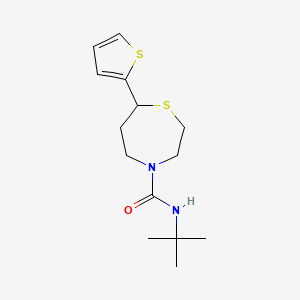
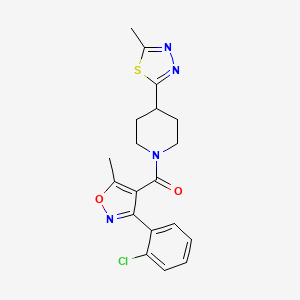
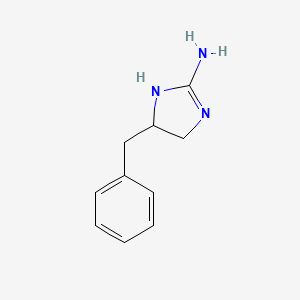

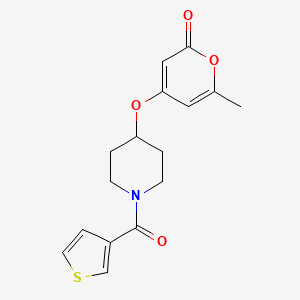
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
